REACTION_CXSMILES
|
[CH3:1][C:2]1[N:6]([C:7]2[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=2[C:9]([OH:11])=[O:10])[N:5]=[N:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].I[CH2:23][CH3:24]>CC(C)=O>[CH2:23]([O:10][C:9](=[O:11])[C:8]1[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=1[N:6]1[C:2]([CH3:1])=[N:3][N:4]=[N:5]1)[CH3:24] |f:1.2.3|
|
Name
|
|
Quantity
|
228 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
366.8 g
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
228 g
|
Type
|
reactant
|
Smiles
|
CC1=NN=NN1C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
3.2 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
then stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
producing a slight exotherm
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The precipitated salts were removed by filtration
|
Type
|
WASH
|
Details
|
then rinsed with acetone
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane (1.5 L)
|
Type
|
WASH
|
Details
|
The dichloromethane solution was washed with water (1.5 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
then concentrated under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=C(C=CC=C1)N1N=NN=C1C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 227 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |